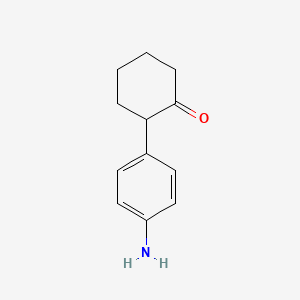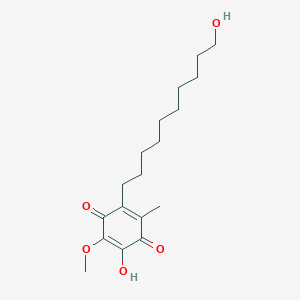
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Indanone Derivatives: One common method involves the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol is then subjected to amination reactions to introduce the amino group.
Amination of Indanol Derivatives: Another approach is the direct amination of indanol derivatives using reagents like ammonia or amines in the presence of catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalytic hydrogenation and continuous flow processes are commonly employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Ligands: The compound is used as a building block for the synthesis of chiral ligands, which are essential in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the synthesis of materials with specific optical properties, useful in the development of advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.
Comparación Con Compuestos Similares
- (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol
- (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Uniqueness:
- Chirality: The (1S) configuration provides unique stereochemical properties, influencing its biological activity.
- Indane Moiety: The presence of the indane moiety distinguishes it from other amino alcohols, contributing to its specific interactions with biological targets.
This detailed article should provide a comprehensive overview of (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
Clave InChI |
IDFAEJQKQCDPLU-LLVKDONJSA-N |
SMILES isomérico |
C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
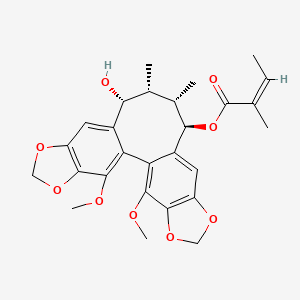
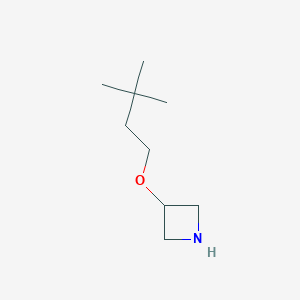
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
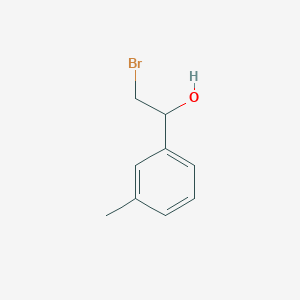
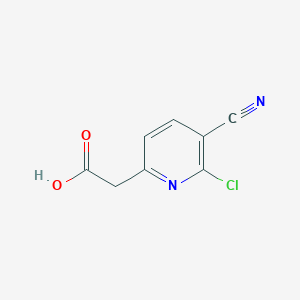
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
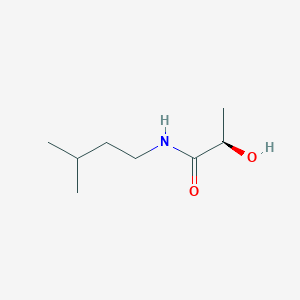

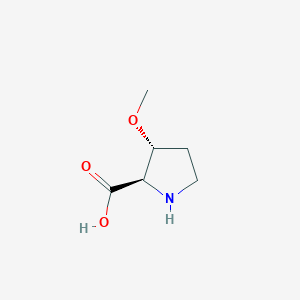
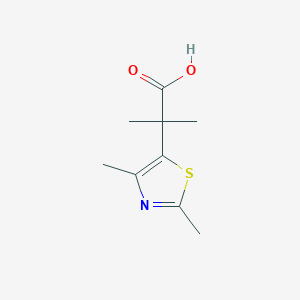
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
